molecular formula C19H15ClN2O2S B11105808 N-benzyl-4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide

N-benzyl-4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No.: B11105808
M. Wt: 370.9 g/mol
InChI Key: MEZXPBJXYRWVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the condensation of benzylamine with 4-chlorobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with thiophene-2-carboxylic acid under appropriate conditions to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in microbial growth and cancer cell proliferation. It inhibits the activity of key enzymes, leading to the disruption of cellular processes.

    Pathways Involved: The compound affects various signaling pathways, including those involved in oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is unique due to its combination of benzylamino, chlorophenyl, and thiophene-2-carboxylate moieties. This unique structure contributes to its diverse chemical reactivity and broad spectrum of biological activities.

Properties

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

[[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] thiophene-2-carboxylate

InChI

InChI=1S/C19H15ClN2O2S/c20-16-10-8-15(9-11-16)18(21-13-14-5-2-1-3-6-14)22-24-19(23)17-7-4-12-25-17/h1-12H,13H2,(H,21,22)

InChI Key

MEZXPBJXYRWVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NOC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.